molecular formula C16H15FN4OS B11608193 N-{4-[(1E)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl}-4-fluorobenzamide

N-{4-[(1E)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl}-4-fluorobenzamide

Cat. No.: B11608193
M. Wt: 330.4 g/mol
InChI Key: HURYHTHNBDKPEU-KEBDBYFISA-N
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Description

N-{4-[(1E)-1-[(CARBAMOTHIOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of thiosemicarbazones This compound is characterized by its unique structure, which includes a carbamothioylamino group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-[(CARBAMOTHIOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminophenylthiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-[(CARBAMOTHIOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(1E)-1-[(CARBAMOTHIOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-[(CARBAMOTHIOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1E)-N-Carbamothioylethanehydrazonoyl]phenyl}acetamide
  • 5-bromo-N-{3-[(1E)-1-({[(2,4-difluorophenyl)carbamothioyl]amino}imino)ethyl]phenyl}furan-2-carboxamide

Uniqueness

N-{4-[(1E)-1-[(CARBAMOTHIOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE is unique due to its specific structural features, such as the presence of both a carbamothioylamino group and a fluorobenzamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C16H15FN4OS/c1-10(20-21-16(18)23)11-4-8-14(9-5-11)19-15(22)12-2-6-13(17)7-3-12/h2-9H,1H3,(H,19,22)(H3,18,21,23)/b20-10+

InChI Key

HURYHTHNBDKPEU-KEBDBYFISA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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